Methyl 2,3-dichloropropionate

Beschreibung

The exact mass of the compound Methyl 2,3-dichloropropionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67382. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2,3-dichloropropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,3-dichloropropionate including the price, delivery time, and more detailed information at info@benchchem.com.

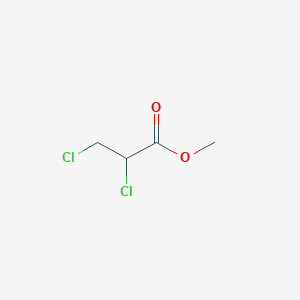

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2,3-dichloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O2/c1-8-4(7)3(6)2-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHMODDLBXETIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884004 | |

| Record name | Propanoic acid, 2,3-dichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3674-09-7 | |

| Record name | Propanoic acid, 2,3-dichloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3674-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2,3-dichloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,3-dichloropropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3-dichloropropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2,3-dichloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2,3-dichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,3-dichloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,3-dichloropropionate (CAS 3674-09-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-dichloropropionate, with the CAS registry number 3674-09-7, is a halogenated ester of significant interest in various chemical syntheses.[1][2] Its bifunctional nature, possessing both an ester group and two chlorine atoms on adjacent carbons, makes it a versatile building block in organic chemistry. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.

Core Chemical and Physical Properties

Methyl 2,3-dichloropropionate is a clear, colorless to slightly yellow liquid.[1][3] Its key physical and chemical properties are summarized in the table below, compiled from various sources to provide a consolidated and reliable dataset.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆Cl₂O₂ | [4][5] |

| Molecular Weight | 157.00 g/mol | [4][5] |

| Appearance | Clear colorless to slightly yellow liquid | [1][3] |

| Density | 1.325 - 1.33 g/cm³ at 20-25 °C | [3][4][6][7] |

| Boiling Point | 52-55 °C at 2 mmHg; 63 °C at 13 hPa; 82 °C at 28 mmHg; 92 °C at 50 mmHg | [1][3][4] |

| Flash Point | 42 °C to 80 °C (closed cup) | [1][4] |

| Refractive Index | 1.445 - 1.453 at 20 °C | [1][3][6] |

| Solubility | Soluble in ether, acetone, and ethanol | [3][8] |

| Storage Temperature | Flammables area, below +30°C | [1][4][7] |

Synthesis Protocol: Chlorination of Methyl Acrylate

A common and effective method for the synthesis of Methyl 2,3-dichloropropionate involves the direct chlorination of methyl acrylate. The causality behind this choice of precursor is its ready availability and the high reactivity of the double bond towards electrophilic addition of chlorine.

Experimental Workflow

Sources

- 1. Methyl 2,3-dichloropropionate CAS 3674-09-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Methyl 2,3-dichloropropionate for synthesis 3674-09-7 [sigmaaldrich.com]

- 3. Methyl 2,3-dichloropropionate | 3674-09-7 [chemicalbook.com]

- 4. Methyl 2,3-dichloropropionate for synthesis 3674-09-7 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Methyl 2,3-dichloropropionate, CAS No. 3674-09-7 - iChemical [ichemical.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. parchem.com [parchem.com]

An In-depth Technical Guide to the Physical Properties of Methyl 2,3-dichloropropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-dichloropropionate (CAS No: 3674-09-7) is a halogenated ester of significant interest in organic synthesis, serving as a versatile intermediate in the production of pharmaceuticals and other specialty chemicals.[1] A thorough understanding of its physical properties is paramount for its safe handling, effective use in reactions, and for the design and optimization of manufacturing processes. This guide provides a comprehensive overview of the key physical characteristics of Methyl 2,3-dichloropropionate, supported by detailed experimental protocols for their determination, ensuring scientific integrity and practical applicability for professionals in research and development.

Chemical Identity and Molecular Structure

-

Chemical Name: Methyl 2,3-dichloropropionate

-

Synonyms: 2,3-Dichloropropionic acid methyl ester, Methyl α,β-dichloropropionate[2][3]

-

Molecular Formula: C₄H₆Cl₂O₂[1]

-

Chemical Structure:

Core Physical Properties

A summary of the key physical properties of Methyl 2,3-dichloropropionate is presented in the table below. These values represent a synthesis of data from reliable chemical suppliers and databases. It is important to note that minor variations may exist between different sources due to slight differences in measurement conditions and sample purity.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to very pale green/yellow liquid | [6][7] |

| Density | 1.325 - 1.33 g/cm³ at 20-25 °C | [1][4][7] |

| Boiling Point | 91-92 °C at 50 mmHg63 °C at 13 hPa52-55 °C at 2 mmHg | [2][4][7] |

| Refractive Index (n²⁰/D) | 1.4515 - 1.4555 | [2][8] |

| Flash Point | 63 °C (145.4 °F) - closed cup80 - 87 °C | [1][4][6] |

| Solubility | Soluble in ether, acetone, and ethanol | [1][7][9] |

Experimental Determination of Physical Properties

The following section details the standard methodologies for the precise determination of the physical properties of liquid organic compounds like Methyl 2,3-dichloropropionate. The choice of these methods is guided by their accuracy, reproducibility, and the specific nature of the analyte.

Purity Assessment by Gas Chromatography (GC)

Rationale: Before determining any physical property, it is crucial to ascertain the purity of the sample, as impurities can significantly alter the results. Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for analyzing the purity of volatile organic compounds like esters.[10][11][12][13]

Experimental Protocol:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for the analysis of polar compounds (e.g., a DB-624 or equivalent) is used.[10]

-

Sample Preparation: A dilute solution of Methyl 2,3-dichloropropionate is prepared in a high-purity solvent such as acetone or dichloromethane.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp of 10 °C/min to 200 °C, and held for 5 minutes. This program should be optimized to ensure good separation of the main peak from any potential impurities.

-

-

Data Analysis: The area of the main peak corresponding to Methyl 2,3-dichloropropionate is compared to the total area of all peaks in the chromatogram to determine the purity as a percentage.

Caption: Workflow for Purity Assessment by Gas Chromatography.

Density Determination

Rationale: The density of a liquid is a fundamental physical property that is temperature-dependent. A precise value is essential for mass-to-volume conversions in process chemistry. The gravimetric method using a pycnometer is a highly accurate and standard procedure for determining the density of liquids.

Experimental Protocol:

-

Instrumentation: A calibrated pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance.

-

Procedure: a. The empty, clean, and dry pycnometer is accurately weighed. b. The pycnometer is filled with distilled water of a known temperature and weighed again. c. The pycnometer is emptied, dried, and then filled with Methyl 2,3-dichloropropionate at the same temperature and weighed.

-

Calculation: The density of the liquid is calculated using the following formula: Density of liquid = (mass of liquid / mass of water) * density of water at that temperature.

Caption: Protocol for Density Determination using a Pycnometer.

Boiling Point Determination

Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of volatility. The Thiele tube method is a convenient and accurate technique for determining the boiling point of small quantities of liquid.

Experimental Protocol:

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), and a suitable heating oil (e.g., mineral oil).

-

Procedure: a. A small amount of Methyl 2,3-dichloropropionate is placed in the small test tube. b. The sealed capillary tube is inverted and placed in the test tube. c. The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing the heating oil. d. The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. e. Heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Correction: The observed boiling point should be recorded along with the atmospheric pressure, as boiling point is pressure-dependent.

Refractive Index Measurement

Rationale: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is useful for identification and quality control. An Abbé refractometer is the standard instrument for this measurement.[14][15][16]

Experimental Protocol:

-

Instrumentation: An Abbé refractometer with a calibrated temperature-controlled prism.

-

Procedure: a. A few drops of Methyl 2,3-dichloropropionate are placed on the clean, dry prism of the refractometer. b. The prism is closed, and the light source is adjusted. c. The borderline between the light and dark fields is brought into sharp focus and aligned with the crosshairs in the eyepiece. d. The refractive index is read from the scale. The temperature of the measurement should be recorded.

Flash Point Determination

Rationale: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. This is a critical safety parameter for the storage and handling of flammable and combustible liquids. A closed-cup method, such as the Pensky-Martens or Tag Closed Cup method, is preferred for accuracy and to simulate conditions in a closed container.[4][7][9][17]

Experimental Protocol:

-

Instrumentation: A Pensky-Martens or Tag Closed Cup flash point tester.

-

Procedure: a. The sample cup is filled with Methyl 2,3-dichloropropionate to the specified level. b. The lid is closed, and the sample is heated at a slow, constant rate while being stirred. c. At regular temperature intervals, an ignition source is applied to the vapor space above the liquid. d. The flash point is the lowest temperature at which the vapors ignite with a distinct flash.

Safety, Handling, and Storage

Methyl 2,3-dichloropropionate is a combustible liquid and is classified as an irritant. It may cause severe eye and skin irritation, as well as respiratory tract irritation.[6][18] It is also toxic if swallowed.[2]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from strong oxidizing agents and strong bases.[1] Store in a designated flammables area.[9]

-

GHS Classification:

-

Flammable liquids

-

Acute toxicity, Oral

-

Skin corrosion/irritation

-

Serious eye damage/eye irritation

-

Specific target organ toxicity — single exposure (respiratory system)[2]

-

Conclusion

This technical guide has provided a detailed examination of the physical properties of Methyl 2,3-dichloropropionate, a compound of significant utility in chemical synthesis. The presented data, coupled with robust experimental protocols, offers researchers, scientists, and drug development professionals a reliable resource for the safe and effective application of this important chemical intermediate. Adherence to the outlined safety and handling procedures is essential to mitigate the potential hazards associated with its use.

References

- Methyl 2,3-dichloropropionate, 98%, Thermo Scientific Chemicals - Chembeez. (n.d.).

- Methyl 2,3-dichloropropionate for synthesis 3674-09-7. (n.d.). Sigma-Aldrich.

- Material Safety Data Sheet - Methyl 2,3-dichloropropionate, 98% (GC). (n.d.). Cole-Parmer.

- Methyl 2,3-dichloropropionate for synthesis 3674-09-7. (n.d.). Sigma-Aldrich (Chinese).

- Methyl 2,3-dichloropropionate for synthesis. (n.d.). Sigma-Aldrich.

- Methyl-2,3-Dichloropropionate (Cas 3674-09-7). (n.d.). Parchem.

- Methyl 2,3-dichloropropionate | 3674-09-7. (n.d.). ChemicalBook.

- Methyl 2,3-dichloropropionate Synthesis: Safety Data Sheet. (n.d.). Manuals.plus.

- Methyl 2,3-Dichloropropionate 3674-09-7. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- Methyl 2,3-dichloropropionate, 98% 25 g | Buy Online. (n.d.). Thermo Scientific Chemicals.

- Methyl 2,3-dichloropropionate, 98% 25 g | Buy Online. (n.d.). Thermo Scientific Chemicals | Fisher Scientific.

- Flash Point Testing Explained. (n.d.). Scimed.

- Refractive Index. (n.d.).

- Flash Point and the Test Method. (n.d.). Carboxyl / Alfa Chemistry.

- Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org.

- Methyl 2,3-dichloropropionate for synthesis 3674-09-7. (n.d.). Sigma-Aldrich.

- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.

- Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.

- Determination of Boiling Point (B.P). (n.d.).

- Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.

- Flash Point Testing Methods ASTM D56 and ASTM D93. (2020, April 22). Dell Tech Laboratories Ltd.

- Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. (2019, February 21). Agilent.

- Refractometry: Analyzing Results. (2004, January 9).

- Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. (2017, December 14). SciELO.

- EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. (n.d.).

- Solubility of Organic Compounds. (n.d.). Chemistry Steps.

- Solubility Tests On Organic Compounds. (n.d.). Scribd.

- How To Calculate Density - With Examples. (2020, July 1). YouTube.

- How to Calculate Density of a Liquid Substance | Physics. (2021, October 5). Study.com.

- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.).

- Fatty Acid Methyl Ester analysis by Gas Chromatography. (n.d.). Sigma-Aldrich.

- Gas chromatography - a key test of purity. (n.d.). Oshadhi Essential Oils.

- Refractive Index. (2025, August 20). Chemistry LibreTexts.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. manuals.plus [manuals.plus]

- 3. Methyl 2,3-dichloropropionate for synthesis 3674-09-7 [sigmaaldrich.com]

- 4. scimed.co.uk [scimed.co.uk]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. delltech.com [delltech.com]

- 10. iiste.org [iiste.org]

- 11. agilent.com [agilent.com]

- 12. scielo.br [scielo.br]

- 13. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 14. faculty.weber.edu [faculty.weber.edu]

- 15. davjalandhar.com [davjalandhar.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 18. Methyl 2,3-Dichloropropionate | 3674-09-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 2,3-dichloropropionate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the boiling point and density of methyl 2,3-dichloropropionate (CAS No: 3674-09-7), a halogenated ester with applications as a pharmaceutical intermediate and in chemical synthesis.[1][2][3] As a Senior Application Scientist, this document moves beyond a simple recitation of values to explore the underlying molecular principles that govern these properties and the precise, validated methodologies for their experimental determination.

Core Physicochemical Data

Methyl 2,3-dichloropropionate is a colorless to slightly yellow liquid at standard conditions.[1] Its key physical properties are summarized below. It is crucial to note that the boiling point of this compound is typically reported at reduced pressure to prevent decomposition at higher temperatures.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 63 °C | at 13 hPa (9.75 mmHg) | |

| 91-92 °C | at 50 mmHg | [2][4] | |

| 82 °C | at 28 mmHg | ||

| 52-55 °C | at 2 mmHg | [1][5] | |

| Density | 1.33 g/cm³ | at 20 °C | |

| 1.325 g/mL | at 25 °C | [1][5] | |

| 1.326 g/mL | Not Specified | [2][4] | |

| Molecular Weight | 156.99 g/mol | [2] | |

| Molecular Formula | C₄H₆Cl₂O₂ | [2][6] |

Scientific Principles: A Mechanistic View

Understanding the "why" behind these numbers is paramount for predicting behavior, designing purification processes, and ensuring safe handling. The physical properties of methyl 2,3-dichloropropionate are a direct consequence of its molecular structure.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, signifying the energy required to overcome intermolecular forces (IMFs).[7] For methyl 2,3-dichloropropionate, the dominant forces are:

-

Dipole-Dipole Interactions: The molecule possesses significant polarity due to the electronegative oxygen atoms in the ester group and the two chlorine atoms. The resulting permanent molecular dipole leads to electrostatic attractions between adjacent molecules. These are stronger than the forces found in nonpolar molecules of similar size.[8][9]

-

London Dispersion Forces (LDFs): These temporary, induced-dipole attractions exist in all molecules. The strength of LDFs increases with molecular weight and surface area.[8][10] With a molecular weight of nearly 157 g/mol and two relatively large chlorine atoms, LDFs contribute significantly to the overall intermolecular attraction.

The combined strength of these IMFs dictates a boiling point that is substantially higher than non-halogenated, non-polar alkanes of similar carbon count, but lower than compounds capable of hydrogen bonding.[9]

Caption: Key molecular factors influencing the physical properties of methyl 2,3-dichloropropionate.

Methyl 2,3-dichloropropionate is significantly denser than water (approx. 1.0 g/mL). This is a characteristic feature of many halogenated organic compounds.[11] The primary reason is the high atomic mass of chlorine (approx. 35.5 amu) compared to the hydrogen atom (approx. 1 amu) it replaces on the parent propionate structure. The two chlorine atoms add substantial mass to the molecule without a proportional increase in molecular volume, resulting in a high mass-to-volume ratio, and therefore, high density.

Experimental Protocols for Property Determination

The following protocols describe self-validating, standard laboratory methods for determining the boiling point and density. Adherence to safety protocols, including the use of a fume hood and appropriate personal protective equipment, is mandatory, given that the compound is a combustible liquid that causes skin and eye irritation.[12]

This method is efficient for small sample volumes and provides high accuracy.[13]

Methodology:

-

Apparatus Assembly:

-

Secure a thermometer to a clamp on a ring stand.

-

Attach a small test tube (e.g., a 75x10 mm Durham tube) to the thermometer using a small rubber band or wire, ensuring the bottom of the tube is aligned with the thermometer bulb.

-

Add approximately 0.5 mL of methyl 2,3-dichloropropionate to the test tube.

-

Invert a sealed-end capillary tube and place it, open-end down, into the liquid in the test tube.[13][14]

-

-

Heating:

-

Immerse the assembly into a Thiele tube containing mineral oil, ensuring the sample is below the oil level and the side-arm of the Thiele tube is open to the atmosphere.

-

Gently heat the side-arm of the Thiele tube with a microburner or heat gun. The design of the tube ensures even heat distribution via convection.

-

-

Observation and Measurement:

-

As the temperature rises, dissolved air will first be expelled from the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor pressure has exceeded the external pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

-

Boiling Point Identification:

-

The stream of bubbles will slow and eventually stop as the apparatus cools. The exact moment that the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure.[15]

-

Record the temperature on the thermometer at this precise moment. This is the boiling point.

-

Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

-

Sources

- 1. Methyl 2,3-dichloropropionate | 3674-09-7 [chemicalbook.com]

- 2. Methyl 2,3-dichloropropionate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Methyl 2,3-dichloropropionate [nastchem.com]

- 4. Methyl 2,3-dichloropropionate, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 5. parchem.com [parchem.com]

- 6. B21993.22 [thermofisher.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Solvent - Wikipedia [en.wikipedia.org]

- 12. manuals.plus [manuals.plus]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scribd.com [scribd.com]

- 15. organicers.org [organicers.org]

An In-depth Technical Guide to the Solubility of Methyl 2,3-Dichloropropionate in Organic Solvents

Introduction

Methyl 2,3-dichloropropionate (CAS No: 3674-09-7) is a halogenated ester of significant interest in the chemical and pharmaceutical industries.[1][2][3][4][5] Its structure, featuring a reactive ester group and two chlorine atoms, makes it a versatile intermediate in the synthesis of a variety of value-added chemicals, including pharmaceuticals and agrochemicals.[2] The solubility of this compound in organic solvents is a critical parameter that governs its application in synthesis, purification, and formulation. A thorough understanding of its solubility behavior is paramount for process optimization, reaction kinetics control, and the development of robust and scalable chemical processes.

This technical guide provides a comprehensive overview of the solubility of methyl 2,3-dichloropropionate in a range of common organic solvents. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document delves into the theoretical principles governing its solubility, presents estimated solubility profiles, and provides a detailed experimental protocol for the precise determination of its solubility.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces, thermodynamics, and the molecular structures of both the solute and the solvent. The adage "like dissolves like" serves as a fundamental guiding principle in predicting solubility.[6] This principle is rooted in the concept that substances with similar intermolecular forces are more likely to be miscible.

Molecular Structure and Intermolecular Forces of Methyl 2,3-Dichloropropionate:

Methyl 2,3-dichloropropionate, with the chemical formula ClCH₂CH(Cl)COOCH₃, is a polar molecule. The presence of the ester functional group (-COOCH₃) introduces dipole-dipole interactions due to the electronegative oxygen atoms. Furthermore, the two chlorine atoms significantly enhance the molecule's polarity and introduce additional sites for dipole-dipole and van der Waals forces. The molecule does not have hydrogen bond donating capabilities, but the oxygen atoms of the ester group can act as hydrogen bond acceptors.[7]

The key intermolecular forces at play in solutions of methyl 2,3-dichloropropionate are:

-

Dipole-Dipole Interactions: Resulting from the permanent dipoles created by the ester group and the carbon-chlorine bonds.

-

Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces increase with molecular size and surface area.

-

Hydrogen Bonding (as an acceptor): The lone pairs of electrons on the oxygen atoms of the ester group can form hydrogen bonds with protic solvents (e.g., alcohols).

Solvent Properties and Their Influence on Solubility:

The choice of solvent is critical in determining the solubility of methyl 2,3-dichloropropionate. Key solvent properties to consider include:

-

Polarity: Polar solvents, which have significant dipole moments, are generally better at dissolving polar solutes like methyl 2,3-dichloropropionate.

-

Hydrogen Bonding Capability: Protic solvents (e.g., methanol, ethanol) that can act as hydrogen bond donors can interact favorably with the hydrogen bond accepting sites on the methyl 2,3-dichloropropionate molecule. Aprotic polar solvents (e.g., acetone, dimethylformamide) lack O-H or N-H bonds but still possess dipoles that can engage in dipole-dipole interactions.

-

Dielectric Constant: A measure of a solvent's ability to separate ions. While not directly applicable to the dissolution of a neutral molecule, it is related to the overall polarity of the solvent.

Estimated Solubility of Methyl 2,3-Dichloropropionate in Common Organic Solvents

| Solvent | Chemical Formula | Solvent Type | Estimated Solubility | Rationale for Estimation |

| High Polarity Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | High | The high polarity and strong dipole moment of DMSO are expected to lead to strong dipole-dipole interactions with methyl 2,3-dichloropropionate. |

| Dimethylformamide (DMF) | HCON(CH₃)₂ | Polar Aprotic | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions.[8][9][10][11][12] |

| Moderate Polarity Solvents | ||||

| Acetone | CH₃COCH₃ | Polar Aprotic | High | As a polar aprotic solvent, acetone's dipole moment allows for effective solvation of the polar methyl 2,3-dichloropropionate molecule through dipole-dipole interactions. Qualitative data confirms solubility.[1][3] |

| Methanol | CH₃OH | Polar Protic | High | Methanol is a polar protic solvent that can engage in hydrogen bonding with the ester oxygen atoms of methyl 2,3-dichloropropionate, in addition to dipole-dipole interactions, leading to high solubility.[13] |

| Ethanol | CH₃CH₂OH | Polar Protic | High | Similar to methanol, ethanol's ability to form hydrogen bonds and its polarity suggest high solubility. Qualitative data confirms solubility.[1][3] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | High | The polarity of dichloromethane and its ability to engage in dipole-dipole interactions with the solute suggest good solubility. The presence of chlorine atoms in both solute and solvent can also lead to favorable interactions. |

| Chloroform | CHCl₃ | Polar Aprotic | High | Similar to dichloromethane, chloroform is a polar solvent that should effectively dissolve methyl 2,3-dichloropropionate. |

| Ethyl Acetate | CH₃COOCH₂CH₃ | Polar Aprotic | Medium to High | As an ester itself, ethyl acetate has similar intermolecular forces to the solute, favoring miscibility. |

| Low Polarity Solvents | ||||

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Medium | Diethyl ether has a small dipole moment and can act as a hydrogen bond acceptor, allowing for some interaction with the solute. Qualitative data confirms solubility.[1][3] |

| Toluene | C₆H₅CH₃ | Nonpolar | Low to Medium | The nonpolar aromatic nature of toluene makes it a less ideal solvent for the polar methyl 2,3-dichloropropionate. Solubility is expected to be limited. |

| Nonpolar Solvents | ||||

| Hexane | C₆H₁₄ | Nonpolar | Low | As a nonpolar alkane, hexane's primary intermolecular forces are London dispersion forces, which are not as effective at solvating the polar solute. |

Disclaimer: The solubility data presented in this table are estimations based on chemical principles and qualitative reports. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for the Determination of Solubility

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of methyl 2,3-dichloropropionate in an organic solvent. This protocol is based on the isothermal shake-flask method, a reliable and widely used technique.

Materials and Equipment

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer or temperature probe

-

Glass vials with screw caps and PTFE septa

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or a high-performance liquid chromatograph (HPLC) with a UV detector.

-

Vortex mixer

Experimental Workflow

Caption: Experimental workflow for determining the solubility of methyl 2,3-dichloropropionate.

Step-by-Step Procedure

-

Preparation of Saturated Solutions: a. Accurately weigh an excess amount of methyl 2,3-dichloropropionate into a series of glass vials. The excess is crucial to ensure that a saturated solution is formed. b. To each vial, add a known volume or mass of the desired organic solvent. c. Securely cap the vials and briefly mix the contents using a vortex mixer.

-

Equilibration: a. Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). b. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the dissolution equilibrium is reached. c. Monitor the temperature of the bath throughout the equilibration period to ensure it remains constant.

-

Sampling and Sample Preparation: a. After equilibration, stop the agitation and allow the excess solid (if any, in the case of a solid solute, or undissolved liquid phase) to settle. b. Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling. c. Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles. d. Accurately weigh the filtered sample. e. Dilute the sample to a known volume with the same solvent. The dilution factor will depend on the expected concentration and the linear range of the analytical method.

-

Analytical Quantification: a. Prepare a series of calibration standards of methyl 2,3-dichloropropionate in the same solvent with known concentrations. b. Analyze the calibration standards and the diluted sample using a validated GC or HPLC method. c. Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards. d. Determine the concentration of methyl 2,3-dichloropropionate in the diluted sample by interpolating its analytical signal on the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of methyl 2,3-dichloropropionate in the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the obtained solubility data, the following self-validating steps should be incorporated into the protocol:

-

Approach to Equilibrium: Perform the experiment with different equilibration times (e.g., 24, 48, and 72 hours) to confirm that the measured solubility is constant and that equilibrium has been reached.

-

Multiple Replicates: Prepare and analyze at least three replicate samples for each solvent and temperature to assess the precision of the measurement.

-

Mass Balance Confirmation: After sampling, carefully evaporate the solvent from the remaining mixture and weigh the residual solute to confirm that an excess was present throughout the experiment.

Applications in Drug Development and Chemical Synthesis

The solubility of methyl 2,3-dichloropropionate is a key factor in its utility as a chemical intermediate.

-

Reaction Medium: In organic synthesis, the choice of solvent is critical for reaction kinetics, yield, and purity of the product. Knowing the solubility of methyl 2,3-dichloropropionate allows for the selection of an appropriate solvent that can dissolve the reactants and facilitate the desired chemical transformation.

-

Purification: Crystallization is a common method for purifying chemical compounds. The solubility of methyl 2,3-dichloropropionate in different solvents and at various temperatures is essential for developing effective crystallization processes. A good crystallization solvent will dissolve the compound at a higher temperature and allow it to precipitate in a pure form upon cooling.

-

Formulation: In the development of agrochemical and pharmaceutical formulations, the active ingredient must be dissolved or suspended in a suitable carrier. Understanding the solubility of intermediates like methyl 2,3-dichloropropionate is crucial for designing compatible and stable formulations of the final products derived from it.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of methyl 2,3-dichloropropionate in organic solvents. While quantitative experimental data is not widely available, a reasoned estimation of its solubility has been presented based on fundamental chemical principles. The detailed experimental protocol provided herein offers a robust framework for researchers to determine the precise solubility of this important chemical intermediate in solvents relevant to their specific applications. A thorough understanding and experimental determination of its solubility are critical for the efficient and effective use of methyl 2,3-dichloropropionate in research, development, and manufacturing.

References

- CRC Handbook of Chemistry and Physics, 91st Edition.

- CRC Handbook of Chemistry and Physics, 88th Edition. Physical Constants of Inorganic Compounds.

- CRC Handbook of Chemistry and Physics, 85th Edition. Preface.

- CRC Handbook of Chemistry and Physics, 86th Edition. Solubility Product Constants.

- Barton, A. F. M. (1991). CRC Handbook of Solubility Parameters and Other Cohesion Parameters. CRC Press.

- Journal of Chemical & Engineering D

-

SciSpace. (n.d.). Journal of Chemical & Engineering Data. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28659, Methyl 2-chloropropionate. Retrieved from [Link]

-

ACS Publications. (n.d.). Journal of Chemical & Engineering Data. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19354, Methyl 2,3-dichloropropanoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 21). 15.7: Physical Properties of Esters. Retrieved from [Link]

-

ACS Publications. (n.d.). Journal of Chemical & Engineering Data Ahead of Print. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Methyl 2,3-dichloropropionate, 98%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22321, Methyl 3-chloropropionate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21679208, Methyl 2,3-dichloropentanoate. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Dimethylformamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 149593, Methyl 2-chloropropanoate, (R)-. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Solvent Miscibility Chart. Retrieved from [Link]

-

LookChem. (n.d.). Cas 17639-93-9,Methyl 2-chloropropionate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 887, Methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6228, Dimethylformamide. Retrieved from [Link]

-

Jordi Labs. (n.d.). Polymer Solubility Index. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32834, 3,5-Dichlorotoluene. Retrieved from [Link]

Sources

- 1. Methyl 2,3-dichloropropionate | 3674-09-7 [chemicalbook.com]

- 2. Methyl 2,3-dichloropropionate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. parchem.com [parchem.com]

- 4. 3674-09-7 CAS MSDS (Methyl 2,3-dichloropropionate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Methyl 2,3-dichloropropionate for synthesis 3674-09-7 [sigmaaldrich.com]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 9. manavchem.com [manavchem.com]

- 10. chempoint.com [chempoint.com]

- 11. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. jordilabs.com [jordilabs.com]

- 13. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Methyl 2,3-Dichloropropionate | CymitQuimica [cymitquimica.com]

- 15. B21993.14 [thermofisher.cn]

- 16. Methyl 2,3-Dichloropropionate | 3674-09-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 2,3-dichloropropionate from Methyl Acrylate

Abstract: This document provides an in-depth technical guide for the synthesis of Methyl 2,3-dichloropropionate, a valuable chemical intermediate, via the direct chlorination of methyl acrylate. The guide is designed for researchers, chemists, and professionals in the pharmaceutical and chemical industries. It encompasses a detailed examination of the underlying reaction mechanism, a step-by-step experimental protocol with causality-driven explanations, comprehensive characterization data, and critical safety considerations. The methodologies are presented to ensure scientific integrity, reproducibility, and a thorough understanding of the synthetic process.

Introduction and Strategic Importance

Methyl 2,3-dichloropropionate (CAS No: 3674-09-7) is a halogenated ester of significant interest in organic synthesis.[1][2] Its bifunctional nature, possessing both an ester group and vicinal chlorine atoms, makes it a versatile building block. It serves as a key precursor in the synthesis of various pharmaceutical intermediates and other specialty chemicals, including 2-chloro-acrylic acid methyl ester.[3][4] For instance, it has been utilized as a reagent in the preparation of catharanthine analogs for coupling with vindoline, a critical step in the synthesis of powerful anti-cancer agents.[2]

The synthesis route via the direct chlorination of methyl acrylate is favored for its atom economy and straightforward execution. This guide provides a detailed exploration of this transformation, moving from theoretical principles to practical, field-tested application.

The Reaction Mechanism: Electrophilic Addition

The conversion of methyl acrylate to methyl 2,3-dichloropropionate proceeds through a well-established electrophilic addition mechanism. The electron-rich carbon-carbon double bond (C=C) of the acrylate acts as a nucleophile, attacking the electrophilic chlorine molecule (Cl₂).

The key steps are:

-

Polarization and Electrophilic Attack: As a nonpolar Cl₂ molecule approaches the π-electron cloud of the alkene, it becomes polarized. The alkene's π-electrons attack the δ+ chlorine atom, displacing the δ- chlorine as a chloride ion (Cl⁻).

-

Formation of a Cyclic Chloronium Ion: This attack results in the formation of a three-membered cyclic chloronium ion intermediate. This intermediate is crucial as it dictates the stereochemical outcome of the reaction.

-

Nucleophilic Attack by Chloride: The previously displaced chloride ion (Cl⁻) then acts as a nucleophile. It attacks one of the two carbons of the cyclic intermediate from the side opposite to the chloronium bridge. This "anti-addition" is a hallmark of this mechanism and leads to the formation of the vicinal dichloro product.

The electron-withdrawing nature of the adjacent ester group in methyl acrylate deactivates the double bond slightly compared to a simple alkene, but the reaction proceeds efficiently under the conditions described.

Caption: Mechanism of Electrophilic Addition of Chlorine to Methyl Acrylate.

Experimental Protocol: Synthesis and Purification

This section provides a detailed, self-validating protocol for the synthesis of methyl 2,3-dichloropropionate. The procedure has been optimized for high yield and purity.

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| Methyl Acrylate | ≥99%, inhibited | Starting material |

| Chlorine Gas | ≥99.5% | Chlorinating agent |

| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Catalyst[2] |

| Three-necked Flask | 3 L (or appropriately sized) | Reaction vessel |

| Mechanical Stirrer | - | Ensures homogenous mixing |

| Thermometer | - | Temperature monitoring |

| Gas Inlet Tube | - | Introduction of chlorine gas |

| Gas Trap/Scrubber | Filled with NaOH solution | Neutralizes excess chlorine |

| Cooling Bath | Ice-water or chiller | Temperature control |

| Distillation Apparatus | - | Removal of volatiles |

| Vacuum Distillation Setup | - | Final product purification |

| Gas Chromatograph (GC) | - | Reaction monitoring, purity analysis |

Step-by-Step Synthesis Procedure

The entire procedure must be conducted in a well-ventilated chemical fume hood due to the high toxicity of chlorine gas.[5][6]

-

Reactor Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube that extends below the surface of the reaction liquid. Connect the outlet of the flask to a gas trap containing a concentrated sodium hydroxide solution to neutralize any unreacted chlorine gas.

-

Reagent Charging: Charge the flask with methyl acrylate (e.g., 2366 g, 27.5 mol) and dimethylformamide (DMF) (e.g., 40 g, 0.55 mol).[2] The use of DMF as a catalyst is reported to facilitate the reaction.[2]

-

Initiation of Chlorination: Begin stirring and cool the reaction mixture to below 10°C using an ice bath. Once cooled, begin bubbling chlorine gas through the gas inlet tube into the stirred solution.

-

Reaction Control: Introduce the chlorine gas at a steady rate while vigorously stirring the mixture. The reaction is exothermic; the rate of chlorine addition must be carefully controlled to maintain the internal temperature below 40°C.[2] This temperature ceiling is critical to prevent the thermal polymerization of methyl acrylate and minimize the formation of substitution byproducts.[7]

-

Monitoring: Periodically take small aliquots from the reaction mixture (with extreme caution) and analyze them by Gas Chromatography (GC) to monitor the disappearance of the methyl acrylate starting material. The reaction is typically continued until approximately 50-60% of the chlorine has been consumed or the desired conversion is reached.[2]

-

Work-up and Initial Distillation: Once the reaction is complete, stop the flow of chlorine and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine from the headspace. The crude reaction mass is then subjected to simple distillation at atmospheric pressure to separate unreacted methyl acrylate and other volatile components.[2]

-

Final Purification: The residue from the simple distillation is then purified by vacuum distillation. Collect the fraction distilling at approximately 52-55 °C under a vacuum of 2 mmHg or ~70°C at 15 mmHg.[2] This step yields the final product, methyl 2,3-dichloropropionate, as a clear colorless to slightly yellow liquid.[2]

Sources

- 1. Propanoic acid, 2,3-dichloro-, methyl ester [webbook.nist.gov]

- 2. Methyl 2,3-dichloropropionate | 3674-09-7 [chemicalbook.com]

- 3. Methyl 2,3-dichloropropionate, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. Methyl 2,3-dichloropropionate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. tdi.texas.gov [tdi.texas.gov]

- 6. CCOHS: Chlorine [ccohs.ca]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Chlorination of Methyl Acrylate to Yield Methyl 2,3-dichloropropionate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2,3-dichloropropionate via the chlorination of methyl acrylate. The document delves into the underlying reaction mechanisms, offers a detailed and field-tested experimental protocol, and outlines essential safety and handling procedures. Furthermore, it covers the analytical techniques for product characterization and purification. This guide is intended to serve as a valuable resource for professionals in chemical research and pharmaceutical development, offering both theoretical insights and practical, actionable methodologies.

Introduction: Significance and Applications

Methyl 2,3-dichloropropionate is a valuable chemical intermediate, primarily utilized in the synthesis of other fine chemicals and pharmaceutical agents.[1][2][3][4] One of its key applications is in the production of methyl 2-chloroacrylate, a monomer used in the manufacturing of specialized polymers.[3][4][5] The dichlorinated nature of this ester provides reactive sites for further chemical transformations, making it a versatile building block in organic synthesis. For instance, it is a useful reagent in the preparation of catharanthine analogs for coupling with vindoline, a process relevant in the synthesis of certain anti-cancer drugs.[1]

Unraveling the Reaction: Mechanism of Chlorination

The chlorination of an α,β-unsaturated ester like methyl acrylate proceeds primarily through an electrophilic addition mechanism.[6][7] The electron-rich double bond of the alkene acts as a nucleophile, attacking the chlorine molecule. This process is generally understood to occur via a two-step mechanism involving the formation of a bridged chloronium ion intermediate.[7][8]

The reaction can be influenced by the solvent and the presence of any catalysts or radical initiators. While the ionic mechanism is predominant, under certain conditions, such as high temperatures or UV light, a free-radical mechanism can also occur, though it is less common for this specific transformation.[7][9]

Here is a depiction of the generally accepted ionic pathway:

Caption: Ionic mechanism for the chlorination of methyl acrylate.

In some cases, particularly when conducted in a protic solvent like methanol, competing reactions can lead to the formation of methoxy-chloro derivatives.[10]

Experimental Protocol: A Validated Methodology

This section provides a detailed, step-by-step protocol for the synthesis of Methyl 2,3-dichloropropionate. This procedure has been adapted from established methods and optimized for laboratory-scale synthesis.[1]

Materials and Equipment

| Reagents | Equipment |

| Methyl Acrylate (≥99%) | Three-necked round-bottom flask |

| Chlorine Gas (in cylinder) | Stirrer (magnetic or overhead) |

| Dimethylformamide (DMF, anhydrous) | Thermometer |

| Nitrogen Gas (for inert atmosphere) | Gas inlet tube |

| Sodium Bicarbonate (saturated solution) | Gas trap (e.g., bubbler with sodium hydroxide solution) |

| Anhydrous Magnesium Sulfate or Sodium Sulfate | Condenser |

| Heating mantle or oil bath | |

| Vacuum distillation apparatus | |

| Gas chromatograph (GC) for reaction monitoring |

Step-by-Step Procedure

The following workflow diagram outlines the key stages of the synthesis:

Caption: Experimental workflow for the synthesis of Methyl 2,3-dichloropropionate.

-

Apparatus Setup: Assemble a three-necked flask equipped with a stirrer, a thermometer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser connected to a gas trap. Purge the entire system with dry nitrogen to ensure an inert atmosphere.

-

Charging the Reactor: In a 3-liter three-necked flask, place 2366 g (27.5 mol) of methyl acrylate and 40 g (0.55 mol) of dimethylformamide (DMF).[1] The DMF acts as a catalyst in this reaction.

-

Initiating the Reaction: Begin stirring the mixture and cool it to a suitable temperature, ensuring the reaction temperature is maintained below 40°C throughout the chlorination process.[1]

-

Chlorination: Slowly bubble chlorine gas into the stirred methyl acrylate solution.[1] The rate of addition should be carefully controlled to manage the exothermic nature of the reaction and maintain the temperature below 40°C. A typical procedure involves passing 950 g (approximately 13.4 mol, though the original source seems to have a typo in the molar amount, the mass is the key parameter) of chlorine over a period of about ten hours.[1]

-

Reaction Monitoring: The progress of the reaction should be monitored periodically by gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.[1]

-

Work-up and Purification:

-

Once the desired conversion is achieved (e.g., around 50% consumption of chlorine as a practical endpoint to avoid over-chlorination), stop the flow of chlorine gas.[1]

-

The reaction mixture is then subjected to distillation to separate the unreacted methyl acrylate from the product.[1]

-

The crude product is then purified by vacuum distillation. Methyl 2,3-dichloropropanoate is collected at a boiling point of approximately 70°C at 15 mmHg.[1] A yield of around 77.2% with a purity of 98% can be expected.[1]

-

Product Characterization and Analysis

To confirm the identity and purity of the synthesized Methyl 2,3-dichloropropionate, the following analytical techniques are recommended:

-

Gas Chromatography (GC): Useful for determining the purity of the final product and for monitoring the progress of the reaction.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Physicochemical Properties of Methyl 2,3-dichloropropionate:

| Property | Value |

| CAS Number | 3674-09-7[1][11][12] |

| Molecular Formula | C₄H₆Cl₂O₂[11] |

| Molecular Weight | 157.00 g/mol [11] |

| Appearance | Clear colorless to slightly yellow liquid[1] |

| Boiling Point | 52-55 °C at 2 mmHg[1]; 63 °C at 13 hPa[11] |

| Density | 1.325 g/mL at 25 °C[1]; 1.33 g/cm³ at 20 °C[11] |

| Refractive Index (n²⁰/D) | 1.453[1] |

| Solubility | Soluble in ether, acetone, and ethanol.[1][4] |

Safety and Handling: A Critical Imperative

Both the reactants and the product in this synthesis are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Methyl Acrylate: It is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[13] It can cause skin and eye irritation and may cause an allergic skin reaction.[13] It is also a lachrymator.

-

Chlorine Gas: Chlorine is a highly toxic and corrosive gas.[14] Inhalation can cause severe respiratory distress, and it is a strong oxidizer that can react explosively with many organic compounds.[14] A proper gas scrubbing system is mandatory.

-

Methyl 2,3-dichloropropionate: This compound is toxic if swallowed and causes skin and serious eye irritation.[15] It may also cause respiratory irritation.[15]

Personal Protective Equipment (PPE) Recommendations:

-

Eye/Face Protection: Chemical safety goggles and a face shield are essential.[14]

-

Skin Protection: Wear chemical-resistant gloves, an apron, and boots.[14]

-

Respiratory Protection: Work should be conducted in a fume hood. For emergencies or situations with potential for exposure, a self-contained breathing apparatus (SCBA) is necessary.[14][16]

Emergency Procedures:

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14][16]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]

-

Spills: Evacuate the area. For small spills, absorb with an inert material. For large spills, contain the spill and follow established emergency response protocols.[16]

Conclusion

The chlorination of methyl acrylate to yield Methyl 2,3-dichloropropionate is a well-established and synthetically useful transformation. A thorough understanding of the electrophilic addition mechanism, coupled with strict adherence to the detailed experimental protocol and safety guidelines, is paramount for the successful and safe execution of this synthesis. The information provided in this guide is intended to empower researchers and drug development professionals with the necessary knowledge to confidently and competently perform this chemical conversion.

References

-

Manuals.plus. (n.d.). Methyl 2,3-dichloropropionate Synthesis: Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Methyl 2-chloroacrylate. Retrieved from [Link]

-

Nanjing Winsome Chemical Limited. (n.d.). Methyl 2,3-dichloropropionate. Retrieved from [Link]

- de la Torre, A., et al. (2011). Catalytic asymmetric chloroamination reaction of α,β-unsaturated γ-keto esters and chalcones. Journal of the American Chemical Society, 133(15), 5636-9.

- Bell, R. P., & Pring, M. (1966). The chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers. Journal of the Chemical Society B: Physical Organic, 1119-1125.

-

PubChem. (n.d.). Methyl acrylate. Retrieved from [Link]

-

Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2013, July 30). Free Radical Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). The chlorination of methyl acrylate in the presence of methanol. Retrieved from [Link]

Sources

- 1. Methyl 2,3-dichloropropionate | 3674-09-7 [chemicalbook.com]

- 2. Methyl 2,3-dichloropropionate [nastchem.com]

- 3. Methyl 2,3-dichloropropionate, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. Methyl 2,3-dichloropropionate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Methyl 2-chloroacrylate - Wikipedia [en.wikipedia.org]

- 6. Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 8. Catalytic asymmetric chloroamination reaction of α,β-unsaturated γ-keto esters and chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Methyl 2,3-dichloropropionate for synthesis 3674-09-7 [sigmaaldrich.com]

- 12. Methyl 2,3-dichloropropionate CAS 3674-09-7 | 818319 [merckmillipore.com]

- 13. trc-corp.com [trc-corp.com]

- 14. CCOHS: Chlorine [ccohs.ca]

- 15. manuals.plus [manuals.plus]

- 16. METHYL 2-CHLOROACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Formation of Methyl 2,3-dichloropropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of Methyl 2,3-dichloropropionate, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] This document delves into the underlying principles of the electrophilic addition of chlorine to methyl acrylate, offering a detailed, step-by-step mechanistic explanation. Furthermore, it presents a field-proven experimental protocol, complete with quantitative data and characterization details, to empower researchers in their synthetic endeavors. The content is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a deep and applicable understanding of the process.

Introduction: The Significance of Methyl 2,3-dichloropropionate

Methyl 2,3-dichloropropionate (MDCP) is a halogenated ester of significant interest in organic synthesis. Its utility stems from the two chlorine atoms and the ester functional group, which provide multiple reactive sites for further chemical transformations. A primary application of MDCP is in the production of methyl 2-chloroacrylate, a monomer used in the synthesis of specialized polymers.[1][2] Moreover, its structural motif makes it a valuable building block in the development of novel pharmaceutical compounds and other fine chemicals.[1] The efficient and selective synthesis of MDCP is therefore a critical aspect of these advanced applications. This guide focuses on the most common and industrially relevant method for its preparation: the direct chlorination of methyl acrylate.

The Core Reaction Mechanism: An Electrophilic Addition Pathway

The formation of Methyl 2,3-dichloropropionate from methyl acrylate and chlorine gas proceeds via an electrophilic addition reaction. Contrary to what might be assumed, this reaction does not typically follow a free-radical pathway under standard laboratory conditions without UV light initiation. Instead, an ionic mechanism involving a key intermediate, the chloronium ion, is the dominant pathway. The presence of a catalyst, such as dimethylformamide (DMF), can facilitate this reaction.

Step 1: Polarization of the Chlorine Molecule and Electrophilic Attack

The reaction is initiated by the electrophilic attack of a chlorine molecule on the electron-rich double bond of methyl acrylate. The π-electrons of the alkene act as a nucleophile, attacking one of the chlorine atoms. This attack is facilitated by the polarizability of the Cl-Cl bond. As the chlorine molecule approaches the double bond, the electron density in the Cl-Cl bond is repelled by the π-electron cloud, inducing a dipole moment (δ+ and δ-).

Step 2: Formation of the Cyclic Chloronium Ion Intermediate

The nucleophilic attack of the double bond on the partially positive chlorine atom leads to the formation of a three-membered ring intermediate known as a chloronium ion . In this cyclic intermediate, the positive charge is delocalized over the two carbon atoms and the chlorine atom. This bridged structure is more stable than an open-chain secondary carbocation that would be formed otherwise. The formation of this cyclic ion also explains the stereochemistry of the addition, which is typically anti-addition.

Step 3: Nucleophilic Attack by the Chloride Ion

The chloride ion (Cl⁻), generated in the initial step, then acts as a nucleophile. It attacks one of the carbon atoms of the chloronium ion from the side opposite to the bridging chlorine atom. This backside attack results in the opening of the three-membered ring and the formation of the vicinal dihalide. The attack occurs at the more substituted carbon if there is a significant difference in substitution, but in the case of methyl acrylate, the attack can occur at either C2 or C3.

The Role of Dimethylformamide (DMF) as a Catalyst

While the reaction can proceed without a catalyst, the use of dimethylformamide (DMF) is reported to be beneficial.[1] DMF can react with chlorine to form a Vilsmeier-like reagent, [(CH₃)₂N=CHCl]⁺Cl⁻. This species is a more potent electrophilic chlorinating agent than molecular chlorine itself, thus accelerating the rate of the initial electrophilic attack on the methyl acrylate double bond.

Below is a diagram illustrating the electrophilic addition mechanism for the formation of Methyl 2,3-dichloropropionate.

Caption: Electrophilic addition mechanism for the formation of Methyl 2,3-dichloropropionate.

Experimental Protocol: A Field-Proven Methodology

The following protocol is a robust method for the synthesis of Methyl 2,3-dichloropropionate, adapted from established procedures.[1]

Materials and Equipment

-

Reactants:

-

Methyl acrylate (2366 g, 27.5 mol)

-

Chlorine gas (950 g, 13.4 mol)

-

Dimethylformamide (DMF) (40 g, 0.55 mol)

-

-

Equipment:

-

3-liter three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Gas inlet tube

-

Gas trap

-

Distillation apparatus (for vacuum distillation)

-

Gas chromatograph (GC) for reaction monitoring

-

Step-by-Step Procedure

-

Reaction Setup: In a 3-liter three-necked flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and a gas trap, place methyl acrylate (2366 g) and dimethylformamide (40 g).

-

Chlorination: Begin stirring the mixture and start passing chlorine gas (950 g) into the reaction mixture through the gas inlet tube. The introduction of chlorine should be done over a period of approximately ten hours.

-

Temperature Control: Maintain the reaction temperature below 40°C throughout the addition of chlorine. External cooling may be necessary to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots from the reaction mixture and analyzing them by gas chromatography (GC). The reaction is typically stopped when about 50% of the chlorine has been consumed, to avoid over-chlorination and the formation of byproducts.

-

Work-up and Purification:

-

Once the reaction is complete, stop the flow of chlorine gas.

-

The crude reaction mixture is then subjected to vacuum distillation to separate the unreacted methyl acrylate from the desired product, Methyl 2,3-dichloropropionate.

-

Collect the fraction distilling at 70°C under a vacuum of 15 mmHg.

-

Quantitative Data and Characterization

The successful synthesis of Methyl 2,3-dichloropropionate should be confirmed by quantitative analysis and spectroscopic characterization.

Yield and Purity

The described protocol typically affords the following results:

| Parameter | Value |

| Yield | 77.2% |

| Purity | >98% (by GC) |

Spectroscopic Data

The identity and purity of the synthesized Methyl 2,3-dichloropropionate can be confirmed using various spectroscopic techniques.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides characteristic signals for the different carbon atoms in the molecule.

| Carbon Atom | Chemical Shift (δ) ppm |

| Carbonyl (C=O) | ~168 |

| CH-Cl | ~58 |

| CH₂-Cl | ~45 |

| O-CH₃ | ~53 |

| (Predicted values based on typical chemical shifts for similar structures) |

A reference spectrum for Methyl 2,3-dichloropropionate can be found in the ChemicalBook database.[3]

Conclusion

The synthesis of Methyl 2,3-dichloropropionate via the electrophilic chlorination of methyl acrylate is a well-established and efficient method. A thorough understanding of the underlying electrophilic addition mechanism, including the formation of the key chloronium ion intermediate, is crucial for optimizing reaction conditions and maximizing yield and purity. The provided experimental protocol offers a reliable and scalable procedure for the preparation of this important synthetic intermediate. By adhering to the principles of scientific integrity and leveraging detailed characterization techniques, researchers can confidently produce high-quality Methyl 2,3-dichloropropionate for their diverse applications in drug development and materials science.

References

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 2,3-dichloropropionate

This guide provides an in-depth analysis of the spectroscopic data for Methyl 2,3-dichloropropionate (CAS No: 3674-09-7), a key intermediate in chemical synthesis.[1][2] As researchers and professionals in drug development and materials science, a thorough understanding of a molecule's structural properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating molecular structure and confirming identity. This document synthesizes predictive data and established principles to offer a comprehensive spectroscopic profile of this compound.

Molecular Structure and Overview

Methyl 2,3-dichloropropionate possesses the chemical formula C₄H₆Cl₂O₂ and a molecular weight of approximately 157.00 g/mol . Its structure contains a chiral center at the C2 position, an ester functional group, and two chlorine atoms on adjacent carbons, all of which give rise to distinct spectroscopic features.

Experimental Workflow for Spectroscopic Analysis

The following workflow outlines the logical sequence for a comprehensive characterization of a chemical entity like Methyl 2,3-dichloropropionate.

Caption: A typical workflow for the spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (splitting), and the relative number of protons (integration).

The electronegativity of the chlorine atoms and the ester group significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield (at a higher ppm value) than typical alkyl protons.[3][4]

Caption: Structure of Methyl 2,3-dichloropropionate with proton labels.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Ha | ~ 4.6 - 4.8 | Doublet of doublets (dd) | 1H | Deshielded by adjacent chlorine (C2) and ester carbonyl group. Split by two non-equivalent Hb protons. |

| Hb | ~ 3.9 - 4.1 | Multiplet (m) | 2H | Deshielded by adjacent chlorine (C3) and C2. Complex splitting due to geminal and vicinal coupling. |

| Hc | ~ 3.8 | Singlet (s) | 3H | Protons of the methyl ester group, deshielded by the adjacent oxygen atom.[5] No adjacent protons to cause splitting. |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~ 168 - 172 | Carbonyl carbon of the ester functional group, typically found in this region.[6] |

| C2 | ~ 55 - 60 | Methine carbon bonded to chlorine and the carbonyl group. The electronegativity of both substituents causes a significant downfield shift. |

| C3 | ~ 45 - 50 | Methylene carbon bonded to chlorine. The shift is characteristic of a carbon bearing a single chlorine atom (RCH₂Cl: 30-60 ppm).[6] |

| -OCH₃ | ~ 52 - 55 | Methyl carbon of the ester, deshielded by the directly attached oxygen atom. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of Methyl 2,3-dichloropropionate and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Subsequently, acquire the ¹³C NMR spectrum.

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy